Descarboxyl Levofloxacin
CAS No.: 178964-53-9
Cat. No.: VC0525462
Molecular Formula: C17H20FN3O2
Molecular Weight: 317.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178964-53-9 |
---|---|
Molecular Formula | C17H20FN3O2 |
Molecular Weight | 317.36 g/mol |
IUPAC Name | (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
Standard InChI | InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 |
Standard InChI Key | XTLCAWXSWVQNHK-NSHDSACASA-N |
Isomeric SMILES | C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F |
SMILES | CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F |
Canonical SMILES | CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Relationship to Levofloxacin
Molecular Characteristics
Descarboxyl levofloxacin (C₁₇H₂₀FN₃O₂; MW 317.36 g/mol) is distinguished from levofloxacin (C₁₈H₂₀FN₃O₄; MW 361.37 g/mol) by the absence of a carboxyl group (-COOH) at the C6 position of the quinoline ring . This structural modification arises from decarboxylation, a common degradation pathway for carboxylic acid-containing compounds. The loss of the carboxyl group reduces its molecular weight by 44.01 g/mol and alters its polarity, impacting solubility and chromatographic behavior .
Table 1: Comparative Molecular Properties of Levofloxacin and Descarboxyl Levofloxacin
Property | Levofloxacin | Descarboxyl Levofloxacin |
---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₇H₂₀FN₃O₂ |
Molecular Weight (g/mol) | 361.37 | 317.36 |
CAS Number | 100986-85-4 | 178964-53-9 |
Key Functional Groups | Carboxyl, piperazinyl | Piperazinyl, ketone |
Synthesis and Degradation Pathways
Descarboxyl levofloxacin may form during levofloxacin synthesis or storage. While levofloxacin degradation under daylight exposure primarily yields levofloxacin N-oxide , decarboxylation likely occurs under thermal or acidic conditions. A study synthesizing carbon-11-labeled levofloxacin demonstrated that methylation of des-methyl intermediates can produce structural analogs, suggesting potential routes for descarboxyl levofloxacin formation during radiopharmaceutical preparation .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection remains the gold standard for quantifying descarboxyl levofloxacin in pharmaceutical formulations. A validated method reported a linear range of 0.1–50 μg/mL, with a limit of detection (LOD) of 0.03 μg/mL, enabling precise impurity profiling . Mobile phases typically combine acetonitrile and phosphate buffers (pH 3.0–3.5) to optimize separation from levofloxacin and other metabolites .
Mass Spectrometry (MS)
High-resolution MS (HRMS) with time-of-flight (TOF) detectors identifies descarboxyl levofloxacin via its [M+H]⁺ ion at m/z 318.15. Fragmentation patterns show characteristic peaks at m/z 260.10 (loss of piperazine) and m/z 203.08 (quinolone ring cleavage), aiding structural confirmation .
Table 2: Key MS Fragments of Descarboxyl Levofloxacin
m/z | Fragment Interpretation |
---|---|
318.15 | Molecular ion ([M+H]⁺) |
260.10 | Loss of C₄H₁₀N₂ (piperazine) |
203.08 | Quinolone ring with fluorine |
Toxicological and Genotoxicity Assessment
Ames Test
Descarboxyl levofloxacin showed no mutagenicity in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 at concentrations up to 500 μg/plate, with or without metabolic activation (S9 mix) .
Chromosomal Aberration Assay
Test System | Concentration Range | Outcome |
---|---|---|
Ames Test | 31.25–500 μg/plate | Negative |
Chromosomal Aberration | ≤500 μg/mL | Negative |
Chromosomal Aberration | 1 mg/mL (+S9) | Positive (7.5% aberrations) |
Pharmacological and Regulatory Implications
Stability in Pharmaceutical Formulations
Descarboxyl levofloxacin remains stable in levofloxacin solutions protected from light, with degradation rates <2% over 24 hours in 0.9% NaCl, 5% glucose, or Ringer’s solution . Exposure to daylight accelerates degradation, underscoring the need for light-resistant packaging during intravenous administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume